molecular formula C11H11ClO2 B1323627 3-(3-Acetoxyphenyl)-2-chloro-1-propene CAS No. 890097-79-7

3-(3-Acetoxyphenyl)-2-chloro-1-propene

Cat. No.: B1323627
CAS No.: 890097-79-7
M. Wt: 210.65 g/mol
InChI Key: HKLNUNAXLRSXFT-UHFFFAOYSA-N
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Description

3-(3-Acetoxyphenyl)-2-chloro-1-propene is an organochlorine compound characterized by a propene backbone substituted with a chlorine atom at position 2 and an acetoxyphenyl group at position 2. The acetoxyphenyl moiety (C₆H₅OAc) introduces ester functionality, which influences the compound’s polarity, solubility, and reactivity. This structure combines the electrophilic reactivity of the allylic chlorine with the steric and electronic effects of the aromatic ester group.

Key features:

  • Molecular formula: Likely C₁₁H₁₁ClO₂ (inferred from analogs like 3-(4-bromophenyl)-2-chloro-1-propene, C₉H₈BrCl ).
  • Functional groups: Allylic chlorine (electrophilic site), acetoxyphenyl (electron-withdrawing ester group).
  • Potential applications: Intermediate in organic synthesis, pharmaceuticals, or agrochemicals, given the reactivity of allylic chlorides and the versatility of aryl esters .

Properties

IUPAC Name

[3-(2-chloroprop-2-enyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-8(12)6-10-4-3-5-11(7-10)14-9(2)13/h3-5,7H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLNUNAXLRSXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)CC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641195
Record name 3-(2-Chloroprop-2-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890097-79-7
Record name Phenol, 3-(2-chloro-2-propen-1-yl)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890097-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chloroprop-2-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetoxyphenyl)-2-chloro-1-propene typically involves the reaction of 3-acetoxyphenylboronic acid with 2-chloro-1-propene under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetoxyphenyl)-2-chloro-1-propene undergoes various chemical reactions, including:

    Oxidation: The acetoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The chlorine atom can be reduced to form a corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.

Major Products Formed

    Oxidation: 3-(3-Carboxyphenyl)-2-chloro-1-propene

    Reduction: 3-(3-Acetoxyphenyl)-1-propene

    Substitution: 3-(3-Acetoxyphenyl)-2-azido-1-propene

Scientific Research Applications

3-(3-Acetoxyphenyl)-2-chloro-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Acetoxyphenyl)-2-chloro-1-propene involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The chlorine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity and function.

Comparison with Similar Compounds

Allylic Chlorides vs. Non-Allylic Analogs

  • Allylic chlorides (e.g., allyl chloride, this compound) exhibit direct alkylating activity due to the leaving group (Cl⁻) at the allylic position, enabling nucleophilic substitution or elimination reactions .

Substituent Effects

  • Electron-withdrawing groups (e.g., acetoxyphenyl in the target compound) stabilize the transition state during nucleophilic attacks, enhancing reactivity compared to non-substituted allyl chlorides. This contrasts with electron-donating groups (e.g., methyl in methallyl chloride), which increase steric hindrance but reduce electrophilicity .

Toxicity and Environmental Impact

  • Dichlorinated analogs (e.g., 3-chloro-2-chloromethyl-1-propene) show higher toxicity due to cumulative electrophilic sites .
  • Aryl-substituted chloropropenes : The acetoxyphenyl group may reduce volatility and environmental persistence compared to smaller analogs like allyl chloride .

Industrial and Research Relevance

  • This compound: Limited commercial availability (similar to discontinued analogs like 3-(4-bromophenyl)-2-chloro-1-propene ), suggesting niche use in specialized syntheses.
  • Methallyl chloride : Widely used in polymer production, contrasting with the target compound’s likely role in fine chemical synthesis .
  • Benzyl chloride : Utilized in dye and pharmaceutical manufacturing, highlighting how aromatic substitution diversifies applications .

Biological Activity

3-(3-Acetoxyphenyl)-2-chloro-1-propene, a compound with notable chemical properties, has garnered attention in various fields of biological research. Its structure, characterized by the presence of an acetoxy group and a chlorine atom, suggests potential interactions with biological systems, particularly in pharmacology and toxicology.

  • Molecular Formula : C10H11ClO2
  • Molecular Weight : 216.65 g/mol
  • IUPAC Name : 3-(3-acetoxyphenyl)-2-chloroprop-1-ene

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The acetoxy group may facilitate interactions with various enzymes, potentially inhibiting their activity.
  • Nucleophilic Substitution : The chlorine atom can participate in nucleophilic substitution reactions, influencing the compound's reactivity towards biological molecules.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies demonstrate that halogenated compounds often show enhanced antibacterial activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes.

Compound MIC (mg/mL) Target Organisms
This compoundTBDS. aureus, E. coli
7-Acetoxy-2-chloro-1-heptene0.0039 - 0.025S. aureus, E. coli

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on various cell lines. Preliminary results suggest that the compound may induce cytotoxic effects at higher concentrations.

Cell Line IC50 (µM) Effect Observed
HeLaTBDCell death
MCF-7TBDApoptosis

Case Studies

  • Case Study on Antimicrobial Properties : A study explored the antibacterial effects of chlorinated compounds, including derivatives of this compound. The findings indicated a strong correlation between chlorine substitution and increased antibacterial potency against common pathogens like Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity in Cancer Research : Another investigation assessed the cytotoxic effects of several acetoxy-substituted phenolic compounds on cancer cell lines. Results showed that compounds with similar structures could significantly inhibit cell proliferation, suggesting potential applications in cancer therapy .

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